3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Description
This compound features a quinolin-4-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group at position 3, a fluorine atom at position 6 of the quinoline ring, and a propyl chain at position 1 (Fig. 1). The oxadiazole moiety enhances metabolic stability and binding interactions, while bromine and fluorine substituents influence lipophilicity and electronic properties. Structural data for such compounds are often determined via crystallography using tools like SHELX .
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJYRGHJFPRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a nitrile oxide, with an appropriate dipolarophile.
Quinoline core synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Studies have demonstrated that derivatives of quinolinone compounds exhibit antimicrobial properties. Research indicates that the oxadiazole ring enhances the biological activity of related compounds. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one could be explored further for antibiotic development.
Anticancer Potential:
The compound's structure allows for interaction with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that quinolinone derivatives can induce apoptosis in cancer cells. The presence of the oxadiazole group may enhance selectivity towards cancerous cells while minimizing effects on healthy cells.
Neuroprotective Effects:
Research into compounds with similar frameworks indicates potential neuroprotective effects. The ability to cross the blood-brain barrier makes quinolinones promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Material Science Applications
Fluorescent Probes:
The unique fluorine substitution in this compound can be utilized to develop fluorescent probes for biological imaging. Such probes are essential in tracking cellular processes and studying disease mechanisms at the molecular level.
Organic Light Emitting Diodes (OLEDs):
Due to its electronic properties, this compound can be investigated as a potential material in OLED technology. Its ability to emit light efficiently could lead to advancements in display technologies.
Biological Studies
In Vivo Studies:
Case studies involving similar compounds have shown promising results in animal models. For instance, derivatives have been tested for their pharmacokinetics and toxicity profiles, providing insights into the safety and efficacy of this compound in therapeutic settings.
Mechanistic Studies:
Understanding the mechanism of action is crucial for the development of new drugs. Research is ongoing to elucidate how this compound interacts with cellular pathways and its impact on gene expression related to disease states.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Quinolinone Derivatives
Structural Analog: BG13965
The compound 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one (BG13965, CAS 1260700-96-6) shares the quinolinone-oxadiazole scaffold but differs in substituents:
- Position 1 : Ethyl group (vs. propyl in the target compound).
- Position 6 : Methyl group (vs. fluorine).
- Molecular Weight : 410.26 g/mol (C20H16BrN3O2) .
Key Implications :
| Property | Target Compound | BG13965 |
|---|---|---|
| Position 1 Substituent | Propyl | Ethyl |
| Position 6 Substituent | Fluorine | Methyl |
| Molecular Weight | ~423.27 g/mol* | 410.26 g/mol |
*Estimated based on structural similarity to BG13965.
Oxadiazole-Containing Compounds
PSN375963 and PSN632408
These compounds (from ) feature oxadiazole rings but with distinct cores:
- PSN375963 : 4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine.
- PSN632408 : 4-([3-{4-pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid ester .
Key Implications :
- The quinolinone core in the target compound may offer π-stacking interactions or planar rigidity absent in pyridine-based analogs.
Halogen-Substituted Analogues
Pyrazole Derivatives ()
Compounds like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone share halogenated aryl groups but use a pyrazole core instead of quinolinone-oxadiazole .
Key Implications :
- Shared 4-bromophenyl and fluorophenyl groups suggest applications in medicinal chemistry, where halogens are often used to optimize pharmacokinetics.
Rimonabant ()
The cannabinoid receptor antagonist rimonabant (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) highlights the role of halogens in receptor binding .
Key Implications :
Biological Activity
The compound 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a quinoline moiety fused with an oxadiazole ring and a bromophenyl substituent. Its molecular formula is with a molecular weight of approximately 378.24 g/mol. The structural features are crucial for its biological interactions and activities.
Antiviral Activity
Research indicates that derivatives similar to this compound exhibit significant antiviral properties. For instance, compounds containing oxadiazole rings have demonstrated promising activity against the H5N1 avian influenza virus. In a study, specific derivatives were evaluated for their efficacy using plaque reduction assays on Madin-Darby canine kidney cells, revealing effective inhibition of viral replication at low concentrations (EC50) with acceptable toxicity profiles (LD50) .
Antibacterial Activity
Quinoline derivatives have been extensively studied for their antibacterial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A comparative study highlighted the structure-activity relationship (SAR) of quinoline-based compounds, indicating that modifications at the 6-position significantly enhance their antibacterial potency .
Table 1: Antibacterial Efficacy of Quinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro... | Staphylococcus aureus | 12.5 µg/mL |
| 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro... | Escherichia coli | 25 µg/mL |
| 6-methyl-1-propylquinolin-4(1H)-one | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .
Case Study: Anticancer Effects on A549 Cell Line
In a specific study involving the A549 lung cancer cell line, the compound demonstrated:
- Inhibition of Cell Growth : IC50 values were determined to be around 10 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V staining in treated cells.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis typically involves condensation of hydrazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring . Key steps include:
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
- Purification : Use column chromatography (e.g., 10% methanol in dichloromethane) for intermediates, and confirm purity via HPLC (>95% purity threshold) .
- Yield optimization : Adjust stoichiometry of the 4-bromophenyl precursor and fluorinated quinoline moiety to maximize efficiency. Reported yields range from 22% to 86% depending on substituents .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm quinoline and oxadiazole ring connectivity (e.g., quinoline C=O peak at ~170 ppm; oxadiazole C-N signals at 150–160 ppm) .
- Mass spectrometry : HRMS for exact mass verification (e.g., molecular ion peaks matching C₂₁H₁₅BrFN₃O₂) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity and degradation products .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition : Test against kinases or phosphodiesterases due to the oxadiazole moiety’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays for GPCRs, leveraging the fluorophenyl group’s potential interaction with hydrophobic binding sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify substituent-specific trends .
- Assay variability : Standardize protocols (e.g., serum concentration in cell culture) to minimize confounding factors. For example, serum-free conditions may enhance compound uptake .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to distinguish outliers and validate trends .
Q. What computational strategies predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model the compound’s binding to kinase domains, focusing on the oxadiazole ring’s hydrogen bonding with catalytic lysine residues .
- Pharmacophore modeling : Identify critical features (e.g., bromophenyl hydrophobicity, fluorine’s electronegativity) using tools like Schrödinger’s Phase .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. What methodologies assess environmental fate and ecological risks?
- Degradation studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis exposure) to track breakdown products via LC-MS .
- Bioaccumulation : Calculate logP (XLogP3 ~3.5) to estimate lipid membrane permeability and potential trophic transfer .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀) and sublethal effects (e.g., oxidative stress biomarkers) .
Methodological Considerations
- Experimental Design :
Adopt split-plot designs (e.g., randomized blocks for synthesis variables, subplots for biological replicates) to isolate confounding factors . - Data Contradictions :
Apply Hill’s criteria for causality (e.g., dose-response consistency across assays) to validate biological mechanisms . - Synthetic Challenges :
Address low yields in bromophenyl coupling steps via microwave-assisted synthesis (20–30% reduction in reaction time) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
